molecular formula C18H16F3N3O2S B4292727 3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYL-3-[4-(TRIFLUOROMETHOXY)PHENYL]UREA

3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYL-3-[4-(TRIFLUOROMETHOXY)PHENYL]UREA

Cat. No.: B4292727
M. Wt: 395.4 g/mol
InChI Key: HDOFYFFOWVYPTD-UHFFFAOYSA-N
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Description

N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-phenyl-N-[4-(trifluoromethoxy)phenyl]urea is a complex organic compound that features a thiazole ring, a phenyl group, and a trifluoromethoxy group. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and reactivity .

Properties

IUPAC Name

1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2S/c1-12-11-22-17(27-12)24(16(25)23-13-5-3-2-4-6-13)14-7-9-15(10-8-14)26-18(19,20)21/h2-10,12H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOFYFFOWVYPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN=C(S1)N(C2=CC=C(C=C2)OC(F)(F)F)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-phenyl-N-[4-(trifluoromethoxy)phenyl]urea typically involves the reaction of 5-methyl-4,5-dihydro-1,3-thiazole-2-amine with phenyl isocyanate and 4-(trifluoromethoxy)aniline. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions . The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-phenyl-N-[4-(trifluoromethoxy)phenyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-phenyl-N-[4-(trifluoromethoxy)phenyl]urea has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to the active site of enzymes, inhibiting their activity. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-N’-phenyl-N-[4-(trifluoromethoxy)phenyl]urea is unique due to its combination of a thiazole ring, phenyl group, and trifluoromethoxy group, which confer distinct chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYL-3-[4-(TRIFLUOROMETHOXY)PHENYL]UREA
Reactant of Route 2
Reactant of Route 2
3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-PHENYL-3-[4-(TRIFLUOROMETHOXY)PHENYL]UREA

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